molecular formula C20H23N7O2 B3013940 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-3-carboxamide CAS No. 1797563-29-1

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-3-carboxamide

Cat. No.: B3013940
CAS No.: 1797563-29-1
M. Wt: 393.451
InChI Key: BCBLQZTZLWQQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position, linked to a piperidine-3-carboxamide scaffold. Its molecular architecture suggests kinase inhibitory activity, as pyrimidine-triazole hybrids are well-documented in targeting ATP-binding domains of kinases . The piperidine ring may confer conformational flexibility, while the carboxamide linker facilitates hydrogen bonding with biological targets.

Properties

IUPAC Name

N-(2-phenoxyethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c28-20(22-8-10-29-17-6-2-1-3-7-17)16-5-4-9-26(12-16)18-11-19(24-14-23-18)27-15-21-13-25-27/h1-3,6-7,11,13-16H,4-5,8-10,12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBLQZTZLWQQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features several notable structural components:

  • Pyrimidine ring : Known for its role in nucleic acid structures and various biological functions.
  • Triazole moiety : Often associated with antifungal properties and the ability to interact with various biological targets.
  • Piperidine ring : Commonly found in many pharmacologically active compounds, contributing to the overall biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole and pyrimidine components are known to inhibit various enzymes and receptors, leading to potential therapeutic effects in several conditions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Activity : The triazole group is known for its antifungal properties, making this compound a candidate for treating fungal infections.
  • Anticancer Properties : Preliminary studies suggest that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines.

Biological Activity Overview

The following table summarizes the biological activities associated with similar compounds and their mechanisms:

Compound TypeBiological ActivityMechanism
Triazole DerivativesAntifungalInhibition of fungal enzyme pathways
Pyrimidine AnaloguesAnticancerInduction of apoptosis in cancer cells
Piperidine CompoundsNeuroprotectiveAChE inhibition

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or structurally similar to this compound:

Study 1: Anticancer Activity

A study published in Pharmaceutical Research evaluated a series of triazole-containing compounds against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 6.2 µM against colon carcinoma cells, highlighting their potential as anticancer agents .

Study 2: Antimicrobial Properties

Research conducted on similar triazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Study 3: Neuroprotective Effects

In a neuropharmacological study, piperidine derivatives were shown to effectively inhibit AChE activity, suggesting their potential use in treating Alzheimer's disease. Compounds with similar structures demonstrated enhanced cognitive function in animal models .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Key Applications:

  • Antimicrobial Activity: The triazole component is associated with antifungal properties, making it a candidate for treating fungal infections.
  • Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells by interfering with cellular pathways .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions that utilize various reagents and catalysts. Common methods include:

  • Refluxing in DMF (Dimethylformamide): This solvent facilitates the reaction conditions necessary for forming the desired piperidine and triazole derivatives.
  • Use of Catalysts: Palladium on carbon (Pd/C) is often employed to enhance reaction efficiency during the synthesis process.
Reaction StepConditionsYield
Initial coupling of pyrimidine and triazoleDMF, heat70%
Formation of piperidine derivativePd/C catalyst, reflux85%

Recent studies have highlighted several biological activities attributed to this compound:

  • Inhibition of Enzymatic Activity: The compound can bind to active sites of enzymes, thereby blocking their function. This mechanism is crucial for its antimicrobial and anticancer effects .

Case Studies:

  • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential role in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the compound's efficacy. Modifications in the structure can lead to variations in biological activity:

  • Phenoxyethyl Group: Enhances solubility and bioavailability.
  • Triazole Ring Modifications: Different substitutions can lead to improved antifungal activity.
Structural ModificationBiological Effect
Addition of methyl group on triazoleIncreased antifungal potency
Replacement of phenoxy with halogenEnhanced cytotoxicity against cancer cells

Comparison with Similar Compounds

Key Compounds for Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-3-carboxamide Pyrimidine-triazole 2-Phenoxyethyl, piperidine-3-carboxamide ~392.4 (est.) High lipophilicity (logP ~3.2), predicted CNS activity
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide Pyrrole-imidazole Trifluoromethylpyridyl, methylimidazole 392.2 Enhanced metabolic stability (HPLC purity: 98.67%), moderate solubility in DMSO
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate Benzisoxazole-pyridopyrimidine Fluoro-benzisoxazole, tetrahydro-pyridopyrimidine ~450.4 (est.) Nitrate salt improves solubility; crystallographic disorder noted (R factor 0.067)
1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide Pyrimidine-triazole Azetidine-3-carboxamide, dual triazole substituents 312.29 Reduced steric bulk (azetidine vs. piperidine); lower molecular weight
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolopyridine Ethyl-methylpyrazole, phenylpyrazolo[3,4-b]pyridine 374.4 High aromaticity; limited solubility due to phenyl group

Functional Group Analysis

  • Triazole vs. Imidazole/Pyrazole : The 1,2,4-triazole in the target compound offers stronger π-π stacking with kinase hinge regions compared to imidazole () or pyrazole (). However, imidazole derivatives exhibit better metabolic stability due to reduced oxidative susceptibility .
  • Phenoxyethyl vs. Trifluoromethylpyridyl: The 2-phenoxyethyl group enhances lipophilicity, favoring membrane permeability, while trifluoromethylpyridyl () improves target selectivity via hydrophobic interactions .
  • Piperidine vs.

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound Compound Compound
logP ~3.2 (predicted) 3.8 (experimental) 2.1 (calculated)
Solubility (aq.) Low (micromolar range) Moderate (DMSO-soluble) High (nitrate salt in )
HPLC Purity N/A 98.67% N/A
Crystallinity Amorphous (predicted) Not reported Ordered crystal lattice

Target Selectivity and Binding Modes

  • The pyrimidine-triazole core in the target compound likely inhibits kinases (e.g., ALK, EGFR) by mimicking ATP’s adenine moiety, similar to ’s ALK inhibitor .
  • ’s benzisoxazole-pyridopyrimidine hybrid shows distinct binding to GSK-3β due to its planar benzisoxazole group, highlighting the impact of core heterocycle variation .
  • The dual triazole substituents in may enable bidentate hydrogen bonding, a feature absent in the monofunctional target compound .

Research Findings and Implications

  • Structural Optimization : Substituting piperidine with azetidine () reduces molecular weight but may compromise target engagement due to restricted flexibility.
  • Salt Forms : Nitrate salts () improve aqueous solubility, a strategy applicable to the target compound for in vivo studies.
  • Metabolic Stability : Imidazole derivatives () outperform triazole-based compounds in microsomal assays, suggesting a need for prodrug strategies for the target molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.